2-(4-Methoxyanilino)cyclohexanone
Description
2-(4-Methoxyanilino)cyclohexanone is a cyclohexanone derivative substituted at the 2-position with a 4-methoxyanilino group (-NH-C₆H₄-OCH₃). This compound features a ketone functional group on a six-membered cyclohexane ring and an aromatic aniline moiety modified with a methoxy group at the para position. The methoxy group enhances electron density on the aromatic ring, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-π stacking.
Properties
CAS No. |
27904-56-9 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(4-methoxyanilino)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO2/c1-16-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15/h6-9,12,14H,2-5H2,1H3 |
InChI Key |
LTZCUDNVQLDYPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanilino)cyclohexanone typically involves the reaction of cyclohexanone with 4-methoxyaniline under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst and an organic solvent such as ethanol or methanol. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial in industrial production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyanilino)cyclohexanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Methoxyanilino)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyanilino)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: C₁₃H₁₇NO₂
- Molecular Weight : 219.28 g/mol
- Structural Features: Cyclohexanone backbone with a ketone at C1. 4-Methoxyanilino substituent at C2.
Synthetic routes often involve condensation reactions between cyclohexanone derivatives and 4-methoxy-aniline under acidic or catalytic conditions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structural analogues of 2-(4-Methoxyanilino)cyclohexanone, highlighting substituent variations and their impacts:
Physicochemical Properties
Electron Effects :
- Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups donate electrons via resonance, enhancing aromatic ring reactivity. Chloro (-Cl) and iodo (-I) groups withdraw electrons, reducing ring reactivity but enabling halogen bonding .
- Example: The iodo-substituted derivative exhibits intramolecular N–H⋯I hydrogen bonds, stabilizing its crystal structure .
- Solubility and Stability: Methoxy and ethoxy groups improve water solubility compared to chloro/iodo analogues. Cyclohexenone derivatives (e.g., 2-cyclohexen-1-one) exhibit lower thermal stability due to ring strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
